(2-Chloro-3-fluorophenyl)methanamine hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
(2-chloro-3-fluorophenyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFN.ClH/c8-7-5(4-10)2-1-3-6(7)9;/h1-3H,4,10H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IONJNTZSNXRLAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Cl)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Chloro 3 Fluorophenyl Methanamine Hydrochloride
Established Chemical Synthetic Routes
The traditional synthesis of (2-Chloro-3-fluorophenyl)methanamine (B1487660) relies on a series of well-established reactions, primarily involving the formation of the aminomethyl group and the construction of the substituted aromatic ring.
Amination Protocols in the Preparation of (2-Chloro-3-fluorophenyl)methanamine
The introduction of the methanamine group onto the 2-chloro-3-fluorophenyl scaffold is a critical step. The two most prevalent methods start from either the corresponding benzaldehyde (B42025) or benzonitrile (B105546).
Reductive Amination of 2-Chloro-3-fluorobenzaldehyde (B1590896) : This is one of the most common and versatile methods for amine synthesis. wikipedia.orglibretexts.org The process involves the reaction of 2-chloro-3-fluorobenzaldehyde with an ammonia (B1221849) source to form an intermediate imine. This imine is then reduced in situ to the desired primary amine. libretexts.org A variety of reducing agents can be employed, with sodium borohydride (B1222165) derivatives being common. For enhanced selectivity and milder reaction conditions, reagents like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride are often used. msu.ruresearchgate.net Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere, represents a more atom-economical approach. wikipedia.orgacs.org
Reduction of 2-Chloro-3-fluorobenzonitrile : An alternative route involves the chemical reduction of 2-chloro-3-fluorobenzonitrile. libretexts.org Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for converting nitriles to primary amines. pressbooks.pub Catalytic hydrogenation can also be employed for this transformation, offering a scalable and industrially viable option. researchgate.net
Other Methods : The Delepine reaction offers another pathway, where 2-chloro-3-fluorobenzyl halide reacts with hexamethyletetramine (hexamine) to form a quaternary ammonium (B1175870) salt, which is then hydrolyzed by acidic ethanol (B145695) to yield the primary amine. google.com
A comparative overview of these primary amination methods is presented below.
| Method | Starting Material | Key Reagents | Advantages | Disadvantages |
| Reductive Amination | 2-Chloro-3-fluorobenzaldehyde | Ammonia, Reducing Agent (e.g., NaBH₃CN, H₂/Pd-C) | High versatility, good yields, can be a one-pot reaction. wikipedia.org | May require careful control of conditions to avoid side reactions. |
| Nitrile Reduction | 2-Chloro-3-fluorobenzonitrile | LiAlH₄ or H₂/Catalyst | High yields, effective for large-scale synthesis. | LiAlH₄ is highly reactive and requires anhydrous conditions. |
| Delepine Reaction | 2-Chloro-3-fluorobenzyl halide | Hexamethyletetramine, HCl/Ethanol | Utilizes readily available benzyl (B1604629) halides. | Can sometimes result in lower yields and requires multiple steps. |
Halogenation and Fluorination Strategies Relevant to the Phenyl Moiety
The synthesis of the key precursors, such as 2-chloro-3-fluorobenzaldehyde or the corresponding nitrile, requires precise control over the introduction of the halogen substituents onto the aromatic ring.
One effective strategy begins with 2,3-dichlorobenzonitrile. google.com A nucleophilic aromatic substitution reaction is employed to selectively replace the chlorine atom at the 2-position with fluorine. This is typically achieved using a fluoride (B91410) salt, such as potassium fluoride (KF), often in the presence of a phase-transfer catalyst in a high-boiling point solvent. google.comgoogle.com The resulting 2-fluoro-3-chlorobenzonitrile can then be hydrolyzed to the corresponding benzoic acid and subsequently converted to the aldehyde, or directly reduced to the target amine. google.com
Alternatively, the Sandmeyer reaction provides a powerful tool for introducing either the chloro or cyano group. wikipedia.orggeeksforgeeks.org For instance, starting from 3-chloro-2-fluoroaniline, diazotization with nitrous acid (generated in situ from NaNO₂) followed by treatment with a copper(I) salt (CuCl or CuCN) can yield 2,3-dichlorofluorobenzene (B1294889) or 2-fluoro-3-chlorobenzonitrile, respectively. byjus.comnih.govgoogle.com This method is particularly valuable for accessing specific substitution patterns that are difficult to achieve through direct halogenation. byjus.com
Direct chlorination of a fluorinated precursor, such as 3-fluorotoluene (B1676563) or 3-fluorobenzaldehyde, is another possibility, though it can sometimes lead to mixtures of isomers requiring separation. guidechem.com
Aromatic Coupling Reactions in the Synthesis of Precursors to (2-Chloro-3-fluorophenyl)methanamine
While less common for a molecule of this scale, modern cross-coupling reactions offer theoretical pathways to construct the substituted phenyl ring of the precursors. For example, a Suzuki coupling could be envisioned between a dihalo-benzene derivative (e.g., 1-bromo-2,3-difluorobenzene) and a suitable boronic acid partner. Similarly, a Buchwald-Hartwig amination could potentially be used to introduce an amino group that is later converted to a different functional group. These methods, while powerful for complex molecule synthesis, are often not the most direct or cost-effective for producing this specific intermediate.
Innovations and Optimization in Synthetic Processes
Recent advancements in chemical synthesis have focused on improving the efficiency, safety, and environmental footprint of producing compounds like (2-Chloro-3-fluorophenyl)methanamine.
Catalytic Systems and Their Mechanistic Roles in (2-Chloro-3-fluorophenyl)methanamine Synthesis
The development of advanced catalytic systems is central to modern synthetic chemistry. For the synthesis of (2-Chloro-3-fluorophenyl)methanamine, particularly via reductive amination or nitrile hydrogenation, the choice of catalyst is crucial.
Palladium and Platinum : These precious metal catalysts, typically supported on carbon (Pd/C, Pt/C), are highly effective for the hydrogenation of imines and nitriles. wikipedia.org They offer high activity under relatively mild conditions of hydrogen pressure and temperature.
Nickel : Raney Nickel is a cost-effective and highly active catalyst for various hydrogenation reactions, including reductive amination. acs.org It is widely used in industrial processes due to its high efficacy and lower cost compared to precious metals.
Ruthenium and Rhodium : Homogeneous catalysts based on ruthenium and rhodium complexes have been developed for highly selective reductive aminations. acs.orgorganic-chemistry.org For instance, systems like [RuCl₂(p-cymene)]₂ with a hydrosilane reductant can perform the reaction efficiently at room temperature, showing high tolerance for other functional groups. organic-chemistry.org
Cobalt and Gold : More recently, catalysts based on less expensive, earth-abundant metals like cobalt and gold have been investigated. Cobalt-containing composites have demonstrated good yields in the amination of aromatic aldehydes. mdpi.com Gold nanoparticles supported on metal oxides (Au/Al₂O₃) have been used for one-pot reductive amination of aldehydes with nitroarenes in continuous flow reactors. rsc.org
The general mechanism for catalytic reductive amination involves the initial formation of an imine from the aldehyde and ammonia, which then coordinates to the metal catalyst surface. The catalyst activates molecular hydrogen (or another hydrogen source), facilitating the reduction of the C=N double bond to form the final amine product.
| Catalyst Type | Examples | Typical Conditions | Key Features |
| Precious Metals | Pd/C, PtO₂ | H₂ (1-50 atm), 25-80°C | High activity, good functional group tolerance. wikipedia.org |
| Nickel | Raney Ni | H₂ (10-100 atm), 50-150°C | Cost-effective, highly active for industrial scale. acs.org |
| Ruthenium | [RuCl₂(p-cymene)]₂ | Hydrosilanes, Room Temp | Mild conditions, excellent chemoselectivity. organic-chemistry.org |
| Cobalt | Co nanoparticles | H₂ (100-150 bar), 100-150°C | Uses earth-abundant metal, good yields. mdpi.com |
Process Optimization for Enhanced Synthetic Efficiency and Atom Economy
Process optimization aims to maximize product yield while minimizing waste, energy consumption, and cost. nih.govresearchgate.net For the synthesis of (2-Chloro-3-fluorophenyl)methanamine, this involves careful selection of reaction pathways and conditions.
The concept of atom economy , which measures how many atoms from the reactants are incorporated into the final desired product, is a key metric of "green" chemistry. nih.gov
Catalytic Hydrogenation : The reductive amination of 2-chloro-3-fluorobenzaldehyde with ammonia using catalytic hydrogenation (H₂) is a highly atom-economical route. The only byproduct is water, leading to a theoretical atom economy approaching 100%. youtube.com
Stoichiometric Reductants : In contrast, using stoichiometric hydride reagents like NaBH₃CN or LiAlH₄ results in poor atom economy. youtube.com These reagents generate significant quantities of inorganic salt byproducts that must be separated and disposed of, adding to cost and environmental impact.
Optimizing reaction parameters such as solvent, temperature, pressure, and reactant ratios is critical for maximizing efficiency. researchgate.net For example, using a continuous flow reactor can improve heat and mass transfer, enhance safety, and allow for easier scaling compared to batch processes. rsc.org The development of biocatalytic methods, using enzymes to perform specific transformations, represents a growing area of innovation that can offer high selectivity and environmentally benign conditions. nih.gov
Evaluation of Synthetic Accessibility and Efficiency Parameters
The practical synthesis of (2-Chloro-3-fluorophenyl)methanamine hydrochloride is predominantly achieved via two main pathways: the reductive amination of 2-chloro-3-fluorobenzaldehyde and the reduction of 2-chloro-3-fluorobenzonitrile. The choice between these routes is often dictated by the availability and cost of the starting materials, as well as the desired scale of the synthesis.
Reductive Amination of 2-Chloro-3-fluorobenzaldehyde:
This method is a widely used and generally efficient approach for the synthesis of benzylamines. The reaction proceeds by the in-situ formation of an imine from 2-chloro-3-fluorobenzaldehyde and an ammonia source, which is then reduced to the corresponding amine.
Synthetic Accessibility: The key starting material, 2-chloro-3-fluorobenzaldehyde, is commercially available, making this route highly accessible. A variety of reducing agents can be employed, with sodium borohydride and its derivatives being common choices due to their selectivity and ease of handling. Catalytic hydrogenation is also a viable, albeit more equipment-intensive, option.
Efficiency Parameters: The efficiency of this route is influenced by several factors, including the choice of reducing agent, solvent, temperature, and pressure. The table below summarizes typical parameters and outcomes for this synthetic approach.
Interactive Data Table: Reductive Amination of 2-Chloro-3-fluorobenzaldehyde
| Parameter | Typical Conditions/Values | Notes |
| Starting Material | 2-Chloro-3-fluorobenzaldehyde | Commercially available |
| Ammonia Source | Ammonia, Ammonium Acetate | Excess is often used to drive imine formation |
| Reducing Agent | Sodium Borohydride, Sodium Triacetoxyborohydride, H₂/Catalyst (e.g., Pd/C, Raney Ni) | Choice of agent affects selectivity and reaction conditions |
| Solvent | Methanol, Ethanol, Dichloromethane | Must be compatible with the reducing agent |
| Reaction Temperature | 0°C to Room Temperature | Lower temperatures can improve selectivity |
| Typical Yield | 75-90% | Can be optimized by careful control of reaction conditions |
| Purity | >95% (after purification) | Purification often involves distillation or crystallization of the hydrochloride salt |
| Scalability | Readily scalable | Suitable for both laboratory and industrial production |
Reduction of 2-Chloro-3-fluorobenzonitrile:
An alternative and also common route involves the reduction of the nitrile group of 2-chloro-3-fluorobenzonitrile. This method is particularly useful when the corresponding benzonitrile is more readily available or cost-effective than the benzaldehyde.
Synthetic Accessibility: 2-Chloro-3-fluorobenzonitrile is also a commercially available starting material. The reduction can be achieved using various powerful reducing agents or through catalytic hydrogenation.
Efficiency Parameters: The choice of reducing agent is a critical determinant of the reaction's efficiency and safety. Catalytic hydrogenation is often preferred for its cleaner reaction profile and high yields, though it requires specialized equipment.
Interactive Data Table: Reduction of 2-Chloro-3-fluorobenzonitrile
| Parameter | Typical Conditions/Values | Notes |
| Starting Material | 2-Chloro-3-fluorobenzonitrile | Commercially available |
| Reducing Agent | Lithium Aluminum Hydride (LAH), Borane (BH₃), H₂/Catalyst (e.g., Raney Ni, Rh/Al₂O₃) | LAH and Borane are highly reactive; catalytic hydrogenation is often preferred for safety and scalability |
| Solvent | Tetrahydrofuran (THF), Diethyl Ether (for hydrides); Ethanol, Methanol (for hydrogenation) | Solvent choice is dictated by the reducing agent |
| Reaction Temperature | 0°C to Reflux | Dependent on the reducing agent used |
| Typical Yield | 80-95% | Catalytic hydrogenation generally provides higher yields |
| Purity | >97% (after purification) | Purification typically involves extraction and formation of the hydrochloride salt |
| Scalability | Scalable, with considerations for highly reactive reagents | Catalytic hydrogenation is generally more amenable to large-scale synthesis |
Chemical Transformations and Derivatization of 2 Chloro 3 Fluorophenyl Methanamine Hydrochloride
Functionalization Reactions at the Primary Amine Moiety
The primary amine group of (2-Chloro-3-fluorophenyl)methanamine (B1487660) is a key site for a variety of functionalization reactions, including acylation, alkylation, and reductive amination. These transformations are fundamental in building more complex molecular scaffolds.
Acylation: The primary amine readily undergoes acylation with various acylating agents, such as acid chlorides and activated carboxylic acids, to form the corresponding amides. This reaction is often carried out in the presence of a base to neutralize the hydrogen chloride byproduct. A notable example is the synthesis of intermediates for MK-2 inhibitors, where (2-Chloro-3-fluorophenyl)methanamine is acylated with substituted pyrimidine derivatives.
| Acylating Agent | Base | Solvent | Product | Reference |
| 2,4-dichloro-5-(trifluoromethyl)pyrimidine | Diisopropylethylamine (DIPEA) | Dichloromethane (DCM) | N-((2-chloro-3-fluorophenyl)methyl)-2-chloro-5-(trifluoromethyl)pyrimidin-4-amine | WO2014149164 |
| 4-chloro-5-methyl-2-(methylsulfonyl)pyrimidine | Diisopropylethylamine (DIPEA) | Dichloromethane (DCM) | N-((2-chloro-3-fluorophenyl)methyl)-5-methyl-2-(methylsulfonyl)pyrimidin-4-amine | WO2014149164 |
Alkylation: Direct alkylation of the primary amine can be achieved using alkyl halides. However, this method can sometimes lead to over-alkylation, yielding secondary and tertiary amines. More controlled mono-alkylation can be achieved through reductive amination.
Reductive Amination: Reductive amination provides a controlled method for the synthesis of secondary amines. This two-step, one-pot reaction involves the initial formation of an imine by reacting the primary amine with an aldehyde or ketone, followed by in-situ reduction of the imine to the corresponding amine using a suitable reducing agent like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride.
| Carbonyl Compound | Reducing Agent | Solvent | Product |
| Aldehyde (R-CHO) | Sodium triacetoxyborohydride | 1,2-Dichloroethane | N-((2-chloro-3-fluorophenyl)methyl)-R-amine |
| Ketone (R1-CO-R2) | Sodium cyanoborohydride | Methanol | N-((2-chloro-3-fluorophenyl)methyl)-R1R2-amine |
Regioselective Aromatic Functionalization of the Chlorofluorophenyl Ring
The substitution pattern of the chlorofluorophenyl ring in (2-Chloro-3-fluorophenyl)methanamine directs the regioselectivity of electrophilic aromatic substitution reactions. The aminomethyl group is an ortho-, para-directing group, while the chloro and fluoro substituents are deactivating but also ortho-, para-directing. The interplay of these electronic and steric effects determines the position of incoming electrophiles.
Reactivity of Halogen Substituents in Nucleophilic and Electrophilic Processes
The chlorine and fluorine atoms on the aromatic ring can participate in various substitution reactions, most notably nucleophilic aromatic substitution (SNA r) and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the chloro and fluoro groups, combined with the potential for activation by other substituents, can render the aromatic ring susceptible to nucleophilic attack. In general, the fluorine atom is a better leaving group than chlorine in S NAr reactions due to its higher electronegativity, which polarizes the carbon-fluorine bond and facilitates nucleophilic attack. The rate of these reactions is significantly enhanced by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.
Palladium-Catalyzed Cross-Coupling Reactions: Both the chloro and fluoro substituents can be utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, to form new carbon-carbon and carbon-nitrogen bonds, respectively. The relative reactivity of aryl halides in these reactions typically follows the order I > Br > OTf > Cl > F. Therefore, the chlorine atom is more likely to undergo oxidative addition to the palladium catalyst than the fluorine atom under standard conditions. This differential reactivity can allow for selective functionalization of the chlorine position while leaving the fluorine atom intact.
| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Product |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Aryl-substituted (3-fluorophenyl)methanamine |
| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃ / BINAP | NaO t Bu | N-Aryl-(2-aminoethyl)-3-fluorobenzylamine |
Integration of (2-Chloro-3-fluorophenyl)methanamine into Complex Molecular Architectures
(2-Chloro-3-fluorophenyl)methanamine hydrochloride serves as a crucial building block for the synthesis of complex, biologically active molecules. Its utility is prominently demonstrated in the development of kinase inhibitors, such as those targeting MK-2. In these syntheses, the primary amine of (2-Chloro-3-fluorophenyl)methanamine is typically used as a nucleophile to form a key bond with a heterocyclic core, such as a substituted pyrimidine. The chlorofluorophenyl moiety is incorporated into the final structure, where it often contributes to the binding affinity and pharmacokinetic properties of the molecule.
An example of this is the synthesis of pyrimidinyl-amino-pyrimidine compounds as described in patent WO2014149164. In this multi-step synthesis, (2-Chloro-3-fluorophenyl)methanamine is first reacted with a di-substituted pyrimidine, followed by a subsequent nucleophilic substitution on the pyrimidine ring with another amine. This sequence highlights the role of (2-Chloro-3-fluorophenyl)methanamine as a scaffold for the construction of complex molecular architectures.
Applications of 2 Chloro 3 Fluorophenyl Methanamine Hydrochloride As a Synthetic Building Block in Academic Research
Role as a Precursor in Advanced Organic Synthesis
The primary application of (2-Chloro-3-fluorophenyl)methanamine (B1487660) hydrochloride in academic research lies in its function as a key precursor for the synthesis of more elaborate molecular architectures. The amine functionality serves as a versatile handle for a wide array of chemical transformations, including amidation, alkylation, and reductive amination, allowing for its incorporation into larger scaffolds. The chloro and fluoro substituents on the aromatic ring can influence the reactivity of the molecule and provide sites for further functionalization or act as modulators of the physicochemical properties of the final products.
While specific, publicly available academic research detailing extensive synthetic pathways originating from (2-Chloro-3-fluorophenyl)methanamine hydrochloride is limited, its structural motif is found within more complex molecules described in the patent literature, suggesting its role as a starting material in multi-step syntheses. For instance, related chloro-fluoro substituted anilines and benzylamines are utilized in the preparation of pharmaceutical intermediates. An example from the patent literature describes the synthesis of 2-chloro-3-fluorobromobenzene from 3-chloro-2-fluoroaniline, a closely related precursor, highlighting the utility of this substitution pattern in generating intermediates for active pharmaceutical ingredients. google.com
The general synthetic utility of chloro-containing compounds in drug discovery is well-established, with over 250 FDA-approved drugs containing chlorine. nih.gov The presence of both chlorine and fluorine in this compound makes it a valuable precursor for creating novel compounds with potentially enhanced biological activities. The synthesis of various heterocyclic compounds often relies on precursors with such halogenated patterns. nih.gov
Utilization in the Development of Novel Ligands and Catalysts
The development of novel ligands for metal catalysis is a cornerstone of modern organic synthesis. The electronic properties of ligands play a crucial role in tuning the reactivity and selectivity of metal catalysts. The introduction of fluorine atoms into ligand structures is a common strategy to modulate these properties. Fluorinated N-heterocyclic carbene (NHC) ligands, for example, have demonstrated unique steric and electronic characteristics compared to their non-fluorinated counterparts. man.ac.uk
While direct examples of this compound being converted into a specific, widely-used ligand are not extensively documented in academic journals, its structure is amenable to the synthesis of various ligand classes. The primary amine can be readily derivatized to form Schiff bases, amides, or incorporated into heterocyclic systems like N-heterocyclic carbenes, which are known to coordinate with a variety of transition metals. The chloro and fluoro substituents would electronically influence the resulting metal complex, potentially enhancing catalytic activity or selectivity in reactions such as cross-coupling, hydrogenation, or polymerization.
The broader field of metal complexes with organic ligands is an active area of research, with applications ranging from catalysis to materials science and medicine. mdpi.comrsc.org The synthesis of novel ligands from readily available, functionalized precursors like this compound is a key strategy in this field. For instance, nitrile-ligated transition metal complexes are known for their catalytic applications, and the synthesis of such ligands can start from versatile amine precursors. researchgate.net
Contributions to Methodological Research in Organic Chemistry
New synthetic methodologies are crucial for advancing the field of organic chemistry, enabling the efficient construction of complex molecules. While this compound has not been the central focus of a large body of methodological research, its inherent reactivity and substitution pattern make it a suitable substrate for the development and validation of new synthetic methods.
For example, the development of novel C-N bond-forming reactions could utilize this compound as a model substrate to test the scope and limitations of a new catalytic system. The presence of both chloro and fluoro groups allows for the study of chemoselectivity in reactions that target carbon-halogen bonds.
Research into the synthesis of fluorinated heterocyles often involves the use of fluorinated building blocks. researchgate.netnih.gov Methodologies for the construction of such heterocycles could employ this compound to introduce the 2-chloro-3-fluorophenyl motif. The development of efficient synthetic routes to valuable intermediates, such as 2-chloro-3-fluorobromobenzene from related anilines, demonstrates the role of such building blocks in advancing synthetic strategies. google.com Furthermore, the utility of versatile precursors like 2-chloro-N-arylacetamides in the synthesis of novel heterocyclic systems underscores the potential of related building blocks in methodological research. nih.govresearchgate.net
Theoretical and Computational Chemistry Studies on 2 Chloro 3 Fluorophenyl Methanamine Hydrochloride
Electronic Structure Analysis and Reactivity Prediction
The electronic structure of a molecule is fundamental to understanding its stability, reactivity, and spectroscopic properties. For (2-chloro-3-fluorophenyl)methanamine (B1487660) hydrochloride, the interplay between the aromatic ring, the halogen substituents (chloro and fluoro), and the protonated aminomethyl group dictates its electronic characteristics.
Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), are employed to model the electronic distribution. The chlorine and fluorine atoms, being highly electronegative, exert a significant inductive effect (-I), withdrawing electron density from the phenyl ring. This withdrawal is not uniform and its impact on the molecule's reactivity can be predicted by analyzing molecular orbitals and electrostatic potential maps.
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in predicting chemical reactivity. In a molecule like this, the HOMO is typically associated with the π-system of the phenyl ring, while the LUMO is also often located on the ring system. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability. A smaller gap suggests higher reactivity.
Reactivity descriptors, derived from conceptual DFT, can quantify the molecule's behavior in chemical reactions. These include electronegativity, chemical hardness, and the Fukui function, which predicts the most likely sites for nucleophilic and electrophilic attack. For (2-chloro-3-fluorophenyl)methanamine hydrochloride, the positions on the aromatic ring are variably activated or deactivated towards electrophilic substitution due to the combined inductive and resonance effects of the substituents.
Table 1: Predicted Electronic Properties and Reactivity Descriptors (Note: The following values are illustrative, based on typical results from DFT calculations for similar halogenated aromatic compounds, and serve to demonstrate the type of data generated in such studies.)
| Property | Predicted Value | Significance |
| HOMO Energy | -7.2 eV | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | -1.5 eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 5.7 eV | Indicates high kinetic stability. |
| Chemical Hardness (η) | 2.85 eV | Measures resistance to change in electron distribution. |
| Electronegativity (χ) | 4.35 eV | Indicates the molecule's overall electron-attracting tendency. |
| Most Electrophilic Site | Carbon atom attached to Chlorine | Predicted site for nucleophilic attack. |
| Most Nucleophilic Site | Carbon atoms ortho/para to the aminomethyl group (relative to other ring positions) | Predicted sites for electrophilic attack, modulated by halogen effects. |
Conformational Analysis and Stereoelectronic Effects
The aminomethyl side chain of this compound introduces conformational flexibility. The rotation around the bond connecting the methylene (B1212753) group to the phenyl ring is a key determinant of the molecule's three-dimensional shape. Conformational analysis, typically performed by scanning the potential energy surface as a function of dihedral angles, can identify the most stable conformers.
In the case of this molecule, the orientation of the -CH₂NH₃⁺ group relative to the substituted phenyl ring is influenced by steric and electronic factors. Steric hindrance between the aminomethyl group and the ortho-chloro substituent can lead to a preference for specific rotational isomers.
Stereoelectronic effects, which involve the interaction of electron orbitals depending on the molecular geometry, are also crucial. A significant stereoelectronic interaction in this system is hyperconjugation. This can involve the interaction of the sigma bonds of the side chain with the pi-system of the aromatic ring. The stability of different conformers can be influenced by the alignment of these orbitals. For instance, a staggered conformation that allows for maximal overlap between a C-H σ orbital on the methylene group and the π* orbitals of the ring could be energetically favored.
Table 2: Relative Energies of Key Conformers (Note: These are representative data illustrating the typical energy differences found in conformational analyses of substituted benzylamines.)
| Conformer Description | Dihedral Angle (C-C-C-N) | Relative Energy (kcal/mol) | Population (%) at 298 K |
| Staggered (Anti-periplanar) | ~180° | 0.00 | 65 |
| Staggered (Gauche) | ~60° | 0.85 | 30 |
| Eclipsed | ~0° | 3.50 | 5 |
Quantum Chemical Investigations of Reaction Intermediates
Theoretical chemistry is instrumental in elucidating reaction mechanisms by characterizing the structures and energies of transient species like reaction intermediates and transition states. For this compound, potential reactions could involve the amine group or the aromatic ring.
For example, in a hypothetical nucleophilic substitution reaction on the aromatic ring, quantum chemical calculations can model the formation of a Meisenheimer complex, a key intermediate. The calculations would determine the geometry of this intermediate and its stability, which is influenced by the electron-withdrawing properties of the chloro and fluoro substituents. The activation energy for the formation of such an intermediate can be calculated by locating the transition state structure connecting the reactants to the intermediate.
Similarly, reactions involving the aminomethyl group, such as deprotonation or its participation in condensation reactions, can be modeled. The proton affinity of the amine can be calculated to understand its basicity. The transition states for reactions involving this group can be located to understand the kinetic barriers.
Table 3: Calculated Energies for a Hypothetical Reaction Pathway (Note: This table provides an illustrative example of the energetic profile for a reaction involving a halogenated benzylamine (B48309) derivative.)
| Species | Description | Calculated Relative Energy (kcal/mol) |
| Reactants | Starting materials | 0.0 |
| Transition State 1 | Energy barrier to intermediate formation | +25.5 |
| Reaction Intermediate | e.g., Meisenheimer complex | +15.0 |
| Transition State 2 | Energy barrier from intermediate to product | +10.2 |
| Products | Final products of the reaction | -5.0 |
Molecular Dynamics Simulations of Intermolecular Interactions
While quantum chemical calculations are excellent for studying individual molecules or small clusters, molecular dynamics (MD) simulations are used to explore the behavior of molecules in a condensed phase, such as in solution or in a crystal lattice. MD simulations model the movements of atoms over time, providing insights into intermolecular interactions.
For this compound, MD simulations can be used to study its solvation in water. The simulation would reveal the structure of the hydration shell around the molecule, showing how water molecules orient themselves to interact with the charged -NH₃⁺ group, the polar C-Cl and C-F bonds, and the hydrophobic phenyl ring. Hydrogen bonding between the ammonium (B1175870) group and water molecules, as well as with the chloride counter-ion, would be a dominant feature.
In a simulated crystal lattice, MD can explore the packing of the molecules and the nature of the intermolecular forces that hold the crystal together. These forces would include ion-ion interactions between the ammonium cation and the chloride anion, hydrogen bonds, and dipole-dipole interactions involving the halogen atoms. Radial distribution functions can be calculated from the simulation to quantify the distances and coordination numbers of different atomic pairs, providing a detailed picture of the intermolecular environment.
Table 4: Illustrative Intermolecular Interaction Energies from MD Simulations (Note: The values are representative of the types of interactions and their relative strengths for a protonated amine in an aqueous chloride solution.)
| Interaction Type | Atom Pair | Average Distance (Å) | Average Interaction Energy (kcal/mol) |
| Hydrogen Bond | N-H --- Cl⁻ | 2.8 | -10.5 |
| Hydrogen Bond | N-H --- O(water) | 2.9 | -8.0 |
| Halogen Bond | C-Cl --- O(water) | 3.2 | -1.5 |
| Hydrophobic Interaction | Phenyl Ring - Phenyl Ring | 4.5 | -0.5 |
Advanced Spectroscopic and Structural Characterization Techniques in Research on 2 Chloro 3 Fluorophenyl Methanamine Hydrochloride
Application of Nuclear Magnetic Resonance Spectroscopy for Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating reaction mechanisms by providing detailed information about the chemical environment of atoms. In the context of reactions involving (2-Chloro-3-fluorophenyl)methanamine (B1487660) hydrochloride, such as N-alkylation, NMR can be used to monitor the progress of the reaction and identify key intermediates. nih.govresearchgate.net
For instance, in a hypothetical N-alkylation reaction, ¹H NMR spectroscopy can track the disappearance of the starting amine and the appearance of the alkylated product. Specific changes in the chemical shifts of the benzylic protons (the -CH₂- group) and the aromatic protons can provide evidence for the transformation. The formation of transient species, such as an imine intermediate, could be detected by the appearance of a characteristic signal in the ¹H NMR spectrum. nih.gov Furthermore, the use of techniques like in-line ¹H NMR spectroscopy allows for the continuous measurement of reactant and product concentrations, enabling the determination of reaction kinetics. magritek.com
Predicted ¹H NMR Spectral Data for (2-Chloro-3-fluorophenyl)methanamine
| Proton | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic-H | 7.1 - 7.5 |
| Methylene (B1212753) (-CH₂-) | ~4.0 |
Predicted ¹³C NMR Spectral Data for (2-Chloro-3-fluorophenyl)methanamine
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic C-Cl | ~134 |
| Aromatic C-F | ~160 (with C-F coupling) |
| Other Aromatic C | 115 - 140 |
Mass Spectrometric Approaches for Structural Elucidation of Reaction Products
Mass spectrometry (MS) is a critical tool for determining the molecular weight and elemental composition of reaction products, as well as for gaining structural information through the analysis of fragmentation patterns. For reaction products derived from (2-Chloro-3-fluorophenyl)methanamine, high-resolution mass spectrometry can confirm the molecular formula.
The fragmentation of protonated benzylamines under collision-induced dissociation conditions has been studied, revealing characteristic pathways. nih.govresearchgate.net A common fragmentation route involves the formation of a stable benzyl (B1604629) cation. For a product derived from (2-Chloro-3-fluorophenyl)methanamine, the corresponding 2-chloro-3-fluorobenzyl cation would be an expected fragment. The study of these fragmentation patterns can help in the structural elucidation of unknown products in a reaction mixture. nih.govnih.gov
While experimental mass spectra for the hydrochloride salt are not provided in the search results, predicted data for the free base, (2-Chloro-3-fluorophenyl)methanamine, is available and offers insight into the expected mass-to-charge ratios for various adducts. uni.lu
Predicted Mass Spectrometry Data for (2-Chloro-3-fluorophenyl)methanamine Adducts uni.lu
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 160.03238 |
| [M+Na]⁺ | 182.01432 |
| [M+K]⁺ | 197.98826 |
X-ray Crystallography for Solid-State Structural Determination of (2-Chloro-3-fluorophenyl)methanamine Hydrochloride and Its Derivatives
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not available in the Cambridge Structural Database, the structure of a related compound, 2-chloro-N-(3-fluorophenyl)acetamide, has been determined. nih.govresearchgate.net
This related structure reveals key solid-state features that could be analogous in this compound. For instance, the crystal packing is stabilized by hydrogen bonds. nih.govresearchgate.net In the case of the hydrochloride salt, strong hydrogen bonds between the ammonium (B1175870) group (-NH₃⁺) and the chloride anion (Cl⁻) would be expected to be a dominant feature of the crystal lattice. The analysis of such a structure would provide precise measurements of the molecular geometry and the nature of the intermolecular forces governing the solid-state assembly.
Crystallographic Data for the Related Compound 2-chloro-N-(3-fluorophenyl)acetamide nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₈H₇ClFNO |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 5.0441 (2) |
| b (Å) | 18.2374 (7) |
| c (Å) | 8.8653 (3) |
| β (°) | 99.843 (1) |
Vibrational Spectroscopy for Understanding Bonding and Dynamics
The formation of the hydrochloride salt leads to characteristic changes in the vibrational spectrum compared to the free amine. The stretching vibrations of the ammonium group (NH₃⁺) in the salt would appear at different frequencies than the N-H stretches of the primary amine (NH₂) in the free base. Studies on secondary amine salts have assigned characteristic NH₂⁺ group frequencies. nih.gov
While a specific vibrational spectrum for this compound is not available, the IR data for the related 2-chloro-N-(3-fluorophenyl)acetamide provides some expected frequency ranges for vibrations associated with the substituted phenyl ring. nih.gov
Expected Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Notes |
|---|---|---|
| N-H Stretch (Ammonium) | 2800 - 3200 | Broad due to hydrogen bonding |
| Aromatic C-H Stretch | 3000 - 3100 | |
| C-Cl Stretch | 600 - 800 | |
| C-F Stretch | 1000 - 1400 |
Challenges, Opportunities, and Future Directions in Academic Research on 2 Chloro 3 Fluorophenyl Methanamine Hydrochloride
Addressing Synthetic Challenges and Enhancing Sustainability
The primary route for the synthesis of (2-Chloro-3-fluorophenyl)methanamine (B1487660) hydrochloride is the reductive amination of 2-chloro-3-fluorobenzaldehyde (B1590896). This method, while effective, is not without its challenges, particularly concerning reaction control, by-product formation, and the sustainability of the reagents employed.
One of the main difficulties in the synthesis of halogenated benzylamines is preventing dehalogenation during the reduction step. The choice of reducing agent and catalyst is therefore critical to ensure the integrity of the carbon-halogen bonds. Traditional reducing agents like sodium borohydride (B1222165) can be effective, but their use often necessitates stoichiometric quantities and can generate significant waste streams.
In the pursuit of more sustainable synthetic methods, academic research is increasingly focusing on catalytic hydrogenation. This approach offers a higher atom economy and reduces the generation of inorganic by-products. However, the selection of a suitable catalyst that can selectively reduce the imine intermediate without promoting dehalogenation of the aromatic ring remains a key challenge. Current research is exploring the use of palladium-based catalysts, with studies indicating that catalyst performance can be highly sensitive to preparation and reaction conditions. For instance, the calcination temperature of palladium catalysts has been shown to have a significant impact on their activity and selectivity in the reductive amination of halogenated aldehydes.
Another avenue for enhancing sustainability is the use of biocatalysis. Amine dehydrogenases (AmDHs) are emerging as powerful biocatalysts for the reductive amination of carbonyl compounds. These enzymes can operate under mild conditions in aqueous media and exhibit high chemo- and stereoselectivity, offering a greener alternative to traditional chemical methods. The application of AmDHs to the synthesis of (2-Chloro-3-fluorophenyl)methanamine could significantly improve the environmental footprint of its production.
| Synthetic Route | Key Reagents/Catalysts | Potential Challenges | Opportunities for Sustainability |
| Chemical Reductive Amination | Sodium borohydride, Lithium aluminum hydride | Stoichiometric reagent use, waste generation, potential for dehalogenation | Use of milder, more selective reducing agents. |
| Catalytic Hydrogenation | Palladium on carbon (Pd/C), Rhodium on alumina (Rh/Al2O3) | Catalyst deactivation, dehalogenation side reactions, harsh reaction conditions (high pressure/temperature) | Development of novel, highly selective and stable catalysts; use of milder reaction conditions. |
| Biocatalytic Reductive Amination | Amine Dehydrogenases (AmDHs) | Enzyme stability and availability for specific substrates | Environmentally benign, high selectivity, mild reaction conditions, reduced waste. |
Exploring Undiscovered Reactivity Pathways and Transformations
The reactivity of (2-Chloro-3-fluorophenyl)methanamine hydrochloride is largely dictated by the interplay of the nucleophilic amino group and the electronically modified aromatic ring. The electron-withdrawing nature of the chlorine and fluorine substituents decreases the electron density of the phenyl ring, influencing its susceptibility to electrophilic aromatic substitution. However, these halogens can also direct incoming electrophiles to specific positions and participate in halogen bonding interactions.
The primary amine functionality is a versatile handle for a wide range of chemical transformations. It can readily undergo N-alkylation, N-acylation, and condensation reactions to form imines (Schiff bases) and amides. These reactions are fundamental in the construction of more complex molecular architectures. For instance, the reaction with aldehydes or ketones can lead to the formation of various heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry.
A significant area for future exploration is the impact of the specific 2-chloro-3-fluoro substitution pattern on the reactivity of the benzylamine (B48309). The ortho-chloro group can exert steric hindrance, potentially influencing the regioselectivity of reactions involving the amine or the aromatic ring. The meta-fluoro atom, with its strong inductive effect, further modulates the electronic properties of the ring.
Computational studies can play a crucial role in predicting and understanding the reactivity of this molecule. Density Functional Theory (DFT) calculations can be employed to model the electronic structure, predict reaction pathways, and elucidate the mechanisms of potential transformations. Such studies could guide experimental work towards the discovery of novel reactions and the development of new synthetic methodologies. For example, computational analysis could identify the most favorable sites for electrophilic or nucleophilic attack, or predict the stability of reaction intermediates.
| Reaction Type | Reactants | Potential Products | Research Opportunities |
| N-Functionalization | Alkyl halides, Acyl chlorides, Aldehydes/Ketones | Secondary/tertiary amines, Amides, Imines (Schiff bases) | Investigation of steric and electronic effects of the substituents on reaction rates and yields. |
| Aromatic Ring Functionalization | Electrophiles (e.g., nitrating or halogenating agents) | Substituted benzylamine derivatives | Exploring the directing effects of the existing halogen substituents and the impact of the aminomethyl group on regioselectivity. |
| Palladium-Catalyzed Cross-Coupling | Boronic acids (Suzuki), Amines (Buchwald-Hartwig) | Biaryl methanamines, N-Aryl benzylamines | Development of selective coupling reactions that target the C-Cl bond without affecting the C-F bond. |
| Formation of Heterocycles | Dicarbonyl compounds, etc. | Quinolines, Isoquinolines, etc. | Design of novel synthetic routes to bioactive heterocyclic systems. |
Expanding the Scope of Applications in Advanced Materials and Methodologies
The unique structural features of this compound make it a promising building block for the development of advanced materials with tailored properties. The presence of halogen atoms can enhance properties such as thermal stability, flame retardancy, and hydrophobicity.
One potential application lies in the field of polymer chemistry. Benzylamine derivatives can be used to functionalize existing polymers or be incorporated as monomers into new polymer chains. For example, the amine group can be grafted onto polymer backbones containing electrophilic sites, thereby modifying the surface properties of the material. The introduction of the chloro-fluoro-phenyl moiety could impart specific functionalities, such as increased resistance to chemical degradation or altered optical and electronic properties.
Furthermore, the ability of the halogen atoms to participate in halogen bonding opens up possibilities in the realm of crystal engineering and supramolecular chemistry. Halogen bonds are non-covalent interactions that can be used to control the self-assembly of molecules into well-defined architectures. By strategically designing molecules that incorporate this compound, it may be possible to construct novel crystalline materials with interesting optical, electronic, or porous properties.
In the development of new synthetic methodologies, this compound can serve as a valuable scaffold for exploring the reactivity of polychlorinated and polyfluorinated aromatic systems. The differential reactivity of the C-Cl and C-F bonds, for instance, could be exploited in selective cross-coupling reactions to build complex molecular frameworks.
| Application Area | Potential Role of this compound | Key Properties Exploited | Future Research Directions |
| Polymer Science | Monomer for specialty polymers; Modifying agent for polymer surfaces. | Thermal stability, chemical resistance, hydrophobicity conferred by halogens. | Synthesis and characterization of novel polymers incorporating this moiety; Study of structure-property relationships. |
| Crystal Engineering | Building block for supramolecular assemblies. | Ability of chlorine and fluorine to act as halogen bond donors. | Design and synthesis of co-crystals and metal-organic frameworks with specific topologies and functionalities. |
| Medicinal Chemistry | Intermediate for the synthesis of bioactive compounds. | The substituted phenyl ring is a common motif in pharmaceuticals. | Exploration of its use in the synthesis of novel drug candidates. |
| Methodological Development | Substrate for testing new catalytic systems and reaction conditions. | Presence of multiple reactive sites (amine, C-Cl, C-F, aromatic ring). | Development of selective functionalization methods for polychlorinated and polyfluorinated aromatic compounds. |
Interdisciplinary Research Perspectives Involving this compound
The study of this compound is not confined to synthetic and materials chemistry; it also offers exciting opportunities for interdisciplinary research.
In the field of medicinal chemistry , this compound can serve as a crucial intermediate for the synthesis of novel pharmaceutical agents. The incorporation of fluorine and chlorine into drug candidates can significantly impact their metabolic stability, lipophilicity, and binding affinity to biological targets. The 2-chloro-3-fluoro substitution pattern provides a unique electronic environment that could be beneficial for optimizing the pharmacokinetic and pharmacodynamic properties of a lead compound.
Computational chemistry provides powerful tools to investigate the properties and reactivity of this compound at a molecular level. Quantum mechanical calculations can be used to predict its conformational preferences, electronic properties, and spectroscopic signatures. Molecular dynamics simulations could be employed to study its interactions with solvents, polymers, or biological macromolecules, providing insights that are difficult to obtain through experimental methods alone.
From a chemical biology perspective, derivatives of this compound could be synthesized and evaluated for their biological activity. For example, by attaching fluorescent probes or other reporter groups, it may be possible to develop chemical tools to study biological processes. The unique halogen substitution pattern could also be exploited to design selective inhibitors for specific enzymes or receptors.
Finally, in analytical chemistry , the development of sensitive and selective methods for the detection and quantification of this compound and its derivatives is crucial, especially if they find use in pharmaceutical or material applications. This could involve the development of novel chromatographic techniques or sensor technologies.
| Discipline | Research Focus | Potential Impact |
| Medicinal Chemistry | Synthesis of novel drug candidates. | Discovery of new therapeutics with improved properties. |
| Computational Chemistry | Prediction of molecular properties and reactivity. | Rational design of new experiments and materials. |
| Chemical Biology | Development of chemical probes and bioactive molecules. | Elucidation of biological mechanisms and discovery of new biological targets. |
| Analytical Chemistry | Development of detection and quantification methods. | Quality control and environmental monitoring. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (2-Chloro-3-fluorophenyl)methanamine hydrochloride, and how can reaction conditions be optimized for higher yield?
- Answer : The synthesis typically involves halogenated benzyl precursors (e.g., 2-chloro-3-fluorobenzyl chloride) reacting with ammonia or amines under controlled conditions. Key variables include:
- Temperature : Maintain 0–5°C during amination to minimize side reactions.
- Solvent : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution .
- Purification : Recrystallization from ethanol/water mixtures improves purity (>95%) .
- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can accelerate reaction rates .
Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?
- Answer :
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., Cl and F on the aromatic ring). F NMR is critical for verifying fluorine environments .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 193.5) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (using SHELXL for refinement) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .
Advanced Research Questions
Q. How does the hydrochloride salt form influence the compound’s solubility and stability in aqueous solutions, and what formulation strategies can be employed for in vitro studies?
- Answer :
- Solubility : The hydrochloride salt increases aqueous solubility (e.g., ~50 mg/mL in PBS at pH 7.4) compared to the free base. Adjust pH to 4–6 for optimal stability .
- Degradation Pathways : Hydrolysis at high pH (>8) or elevated temperatures (>40°C) generates free amine and HCl. Use lyophilization for long-term storage .
- Formulation : Nanoemulsions or cyclodextrin complexes enhance bioavailability in cell culture media .
Q. What computational methods are used to predict the interaction of this compound with biological targets, and how do these predictions align with experimental binding assays?
- Answer :
- Docking Studies : AutoDock Vina or Schrödinger Maestro models binding to serotonin receptors (e.g., 5-HT) via halogen-π interactions .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes in lipid bilayers .
- Validation : SPR (Surface Plasmon Resonance) measures binding affinity (e.g., K = 120 nM), correlating with computational ΔG values .
Q. How can researchers resolve discrepancies in spectral data (e.g., NMR, IR) when characterizing derivatives of this compound?
- Answer :
- Contradiction Analysis : Compare experimental H NMR shifts with DFT-calculated (B3LYP/6-31G*) spectra to identify tautomeric forms or solvent effects .
- IR Fingerprinting : Assign C-F stretches (1050–1150 cm) and NH vibrations (2500–2700 cm) to confirm salt formation .
- Cross-Validation : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
